Cas no 281208-18-2 (5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione, 5-azido-2-(2,6-dioxo-3-piperidinyl)-
- 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- EN300-28333891
- 281208-18-2
- 5-azido-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- SCHEMBL20046016
-
- MDL: MFCD34600360
- インチ: InChI=1S/C13H9N5O4/c14-17-16-6-1-2-7-8(5-6)13(22)18(12(7)21)9-3-4-10(19)15-11(9)20/h1-2,5,9H,3-4H2,(H,15,19,20)
- InChIKey: JVVGPGVAUOFYCM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 299.06545379Da
- どういたいしつりょう: 299.06545379Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28333891-0.5g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95.0% | 0.5g |
$768.0 | 2025-03-19 | |
Enamine | EN300-28333891-0.25g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95.0% | 0.25g |
$487.0 | 2025-03-19 | |
Enamine | EN300-28333891-1g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 1g |
$1229.0 | 2023-09-07 | |
1PlusChem | 1P028GFW-1g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 1g |
$1581.00 | 2024-05-07 | |
1PlusChem | 1P028GFW-100mg |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 100mg |
$589.00 | 2024-05-07 | |
Enamine | EN300-28333891-10.0g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28333891-1.0g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
1PlusChem | 1P028GFW-50mg |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 50mg |
$402.00 | 2024-05-07 | |
1PlusChem | 1P028GFW-500mg |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 500mg |
$1248.00 | 2024-05-07 | |
1PlusChem | 1P028GFW-5g |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
281208-18-2 | 95% | 5g |
$4465.00 | 2024-05-07 |
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
Recent Advances in the Study of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 281208-18-2)
The compound 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 281208-18-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of immunomodulatory drugs (IMiDs) and is structurally related to thalidomide analogs, which are known for their role in protein degradation via the ubiquitin-proteasome system. Recent studies have focused on its mechanism of action, synthetic pathways, and applications in targeted protein degradation and cancer therapy.
One of the key areas of research has been the development of proteolysis-targeting chimeras (PROTACs) utilizing this compound as a warhead. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins for degradation. The azide functional group in 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione allows for facile conjugation with other molecules via click chemistry, making it an attractive candidate for PROTAC design. Recent publications in journals such as Journal of Medicinal Chemistry and Nature Chemical Biology have highlighted its utility in degrading oncogenic proteins, such as BRD4 and BET family proteins, with high efficiency and selectivity.
In addition to its role in PROTACs, this compound has also been investigated for its direct biological effects. Studies have demonstrated its ability to modulate the activity of cereblon (CRBN), a key component of the CRL4CRBN E3 ubiquitin ligase complex. This modulation leads to the degradation of specific substrates, such as IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells. Preclinical data published in Blood and Leukemia suggest that derivatives of this compound exhibit potent anti-proliferative effects in hematological malignancies, paving the way for clinical development.
The synthetic accessibility of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has also been a focus of recent research. Optimized synthetic routes have been reported, enabling large-scale production with high purity and yield. These advancements, detailed in Organic Process Research & Development, have facilitated its broader application in drug discovery programs. Furthermore, computational studies have provided insights into the structure-activity relationships (SAR) of this scaffold, guiding the design of more potent and selective analogs.
Looking ahead, the potential of 5-azido-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione extends beyond oncology. Emerging research indicates its applicability in inflammatory diseases and neurodegenerative disorders, where targeted protein degradation could offer novel therapeutic strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications, addressing unmet medical needs.
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